5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

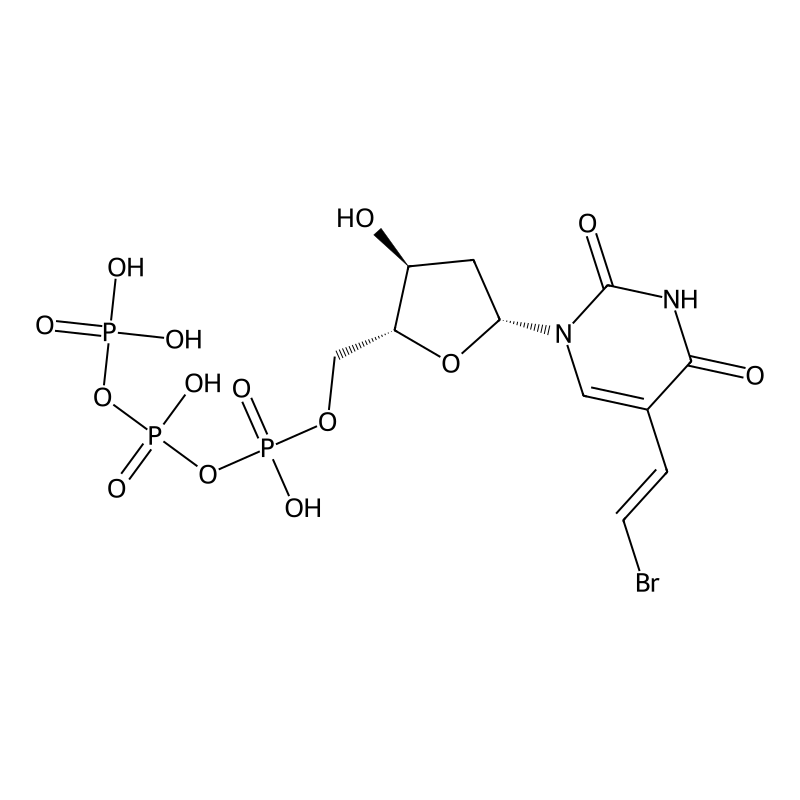

5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate is a nucleoside analog that plays a significant role in antiviral therapy, particularly against herpes simplex virus type 1 and varicella-zoster virus. This compound is characterized by the presence of a bromovinyl group at the 5-position of the deoxyuridine moiety, which enhances its antiviral activity. The molecular formula for this compound is C₁₁H₁₆BrN₂O₁₄P₃, and it exists as a triphosphate, making it an important substrate for DNA synthesis and viral replication processes .

5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate exhibits potent antiviral activity against herpes simplex virus type 1 and varicella-zoster virus. Its selectivity stems from the specific phosphorylation by virus-encoded thymidine kinase, which is not present in uninfected cells. This selective activation leads to a higher concentration of the active form within infected cells, enhancing its efficacy while minimizing toxicity to normal cells. Additionally, it has shown potential cytostatic effects against tumor cells transduced with viral thymidine kinase genes, suggesting applications in cancer therapy .

The synthesis of 5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate typically involves multiple steps:

- Synthesis of 5-(2-Bromovinyl)-2'-deoxyuridine: This initial step involves the bromination of deoxyuridine at the 5-position.

- Phosphorylation: The resulting nucleoside is then phosphorylated to form the triphosphate using phosphoramidite chemistry or enzymatic methods.

- Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological applications .

Interaction studies have demonstrated that 5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate interacts specifically with viral DNA polymerases. The compound acts as a competitive inhibitor, which leads to the termination of DNA chain elongation during viral replication. These interactions have been crucial in understanding how nucleoside analogs can be designed to target viral enzymes selectively without affecting host cell functions .

Several compounds share structural or functional similarities with 5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Acyclovir | Purine analog | Primarily used for herpes simplex virus infections; less selective than bromovinyl derivative. |

| Sorivudine | Similar bromovinyl group | Effective against herpes zoster; less potent than 5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate. |

| 2-Fluoro-2'-deoxyuridine-5'-triphosphate | Fluorinated analog | Increased stability in vivo; used in RNA constructs. |

| (E)-5-(2-Bromovinyl)uracil | Degradation product | Active against dihydropyrimidine dehydrogenase; potential anticancer properties. |

The uniqueness of 5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate lies in its selective activation by viral enzymes and its potent inhibitory effects on specific viral DNA polymerases, making it a valuable compound in both therapeutic and research contexts .

Molecular Formula and Structural Features

BVdUTP has the molecular formula C₁₁H₁₆BrN₂O₁₄P₃ and a molecular weight of 573.08 g/mol. Its structure comprises three key components:

- A uracil base modified at the 5-position with an (E)-2-bromovinyl group, which enhances hydrophobic interactions with viral enzymes.

- A 2'-deoxyribose sugar that maintains the DNA-like backbone necessary for incorporation into nascent viral DNA strands.

- A 5'-triphosphate moiety critical for substrate recognition by DNA polymerases and competitive inhibition.

The bromovinyl group’s stereochemistry (E configuration) is essential for antiviral activity, as it optimizes binding to the viral thymidine kinase’s active site. The triphosphate group facilitates interactions with magnesium ions in the polymerase active site, mimicking natural dTTP.

Physicochemical Characteristics

- Solubility: BVdUTP is sparingly soluble in aqueous buffers (e.g., 0.5 mg/mL in PBS) but dissolves readily in polar organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- Stability: The compound is stable at -20°C for over four years but degrades rapidly in aqueous solutions at room temperature, necessitating cold storage.

- LogP: A calculated partition coefficient of 0.306 indicates moderate hydrophilicity, balancing membrane permeability and intracellular retention.

Spectroscopic Properties

- UV-Vis Absorption: BVdUTP exhibits absorption maxima at 251 nm and 294 nm, characteristic of the conjugated bromovinyl-uracil system.

- NMR and Mass Spectrometry: Nuclear magnetic resonance (NMR) studies confirm the (E) configuration of the bromovinyl group, while high-resolution mass spectrometry validates the molecular formula.